![molecular formula C16H16BrN3O B2422095 3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1798039-97-0](/img/structure/B2422095.png)
3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a derivative of pyrimidine and has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of pyrimidine derivatives often involves the condensation of various precursors. For the compound , methods typically include the reaction of substituted benzaldehydes with hydrazinylpyrimidine derivatives under controlled conditions. The general procedure involves heating the reactants in a solvent like ethylene glycol at elevated temperatures to facilitate the formation of the desired product.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives demonstrated that certain compounds showed potent activity against various bacterial and fungal strains. The presence of bromine in the aromatic ring can enhance this activity by increasing lipophilicity and altering membrane permeability .
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example, certain synthesized pyrimidines have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Mechanistic Insights
The biological mechanisms underlying the activities of these compounds often involve interaction with DNA or RNA synthesis pathways. Pyrimidines play a critical role in nucleic acid metabolism, and their analogs can act as inhibitors of key enzymes involved in these pathways, leading to reduced cell viability in rapidly dividing cells .
Case Study 1: Antimicrobial Efficacy
In a study examining a series of pyrimidine derivatives, compounds structurally related to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics used in clinical settings .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of pyrimidine derivatives on human lung carcinoma cells (A549). The study revealed that specific analogs led to a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
Compound A | Antimicrobial | S. aureus | 32 µg/mL |
Compound B | Anticancer | A549 (Lung Cancer) | 15 µM |
Compound C | Antimicrobial | E. coli | 28 µg/mL |
Compound D | Anticancer | MCF-7 (Breast Cancer) | 20 µM |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of pyridopyrimidine exhibit significant antimicrobial properties. For example, compounds similar to 3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one have shown good to moderate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be comparable to standard antibiotics like cefotaxime .
Anticancer Activity
The anticancer potential of pyridopyrimidine derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against multiple tumor cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antioxidant Properties
In addition to antimicrobial and anticancer activities, these compounds have also been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of a series of pyridopyrimidine derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated an MIC value of 4 μmol/L against Staphylococcus aureus, outperforming traditional antibiotics .
Case Study 2: Anticancer Research
Another research effort explored the anticancer effects of pyridopyrimidine derivatives on human cancer cell lines. The study revealed that certain compounds induced significant cytotoxicity with IC50 values ranging from 0.66 to 3.20 μmol/L across different cell lines, suggesting their potential as lead compounds for further development in cancer therapy .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-14-4-2-1-3-12(14)5-6-16(21)20-8-7-15-13(10-20)9-18-11-19-15/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTGIIOAIROAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.